molecular formula C14H20ClN3O2 B12223292 4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride

4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride

Cat. No.: B12223292
M. Wt: 297.78 g/mol
InChI Key: VWBWIGFHPBPEFV-UHFFFAOYSA-N
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Description

4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a methoxyphenol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for a specified period, followed by cooling to room temperature to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis . By inhibiting these kinases, the compound can exert cytotoxic effects on cancer cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methoxyphenol moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

4-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-10-12(9-16-17(10)2)8-15-7-11-4-5-13(18)14(6-11)19-3;/h4-6,9,15,18H,7-8H2,1-3H3;1H

InChI Key

VWBWIGFHPBPEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

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